molecular formula C10H8O4 B1221428 2,4-Dioxo-4-phenylbutanoic acid CAS No. 5817-92-5

2,4-Dioxo-4-phenylbutanoic acid

Cat. No.: B1221428
CAS No.: 5817-92-5
M. Wt: 192.17 g/mol
InChI Key: JGKFWCXVYCDKDU-UHFFFAOYSA-N
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Description

2,4-Dioxo-4-phenylbutanoic acid (DPBA) is a β-diketo acid derivative characterized by a phenyl group at the C4 position and two ketone oxygen atoms at C2 and C4 (Figure 1). Its unique structure enables chelation of divalent metal ions (e.g., Mn²⁺, Mg²⁺), making it a potent inhibitor of metalloenzymes. DPBA has garnered attention for its antiviral properties, particularly against influenza A and bunyaviruses, where it targets the endonuclease active site critical for viral RNA transcription . Co-crystallographic studies reveal that DPBA coordinates directly with two metal ions in the endonuclease active site, while its phenyl group occupies a hydrophobic cavity, enhancing binding affinity . Beyond virology, DPBA exhibits exceptional inhibitory activity against ureidoglycolate lyase (UGL), with a KI value of 2.2 nM, ranking it among the most competitive lyase inhibitors reported .

Preparation Methods

Microwave-Assisted Claisen Condensation of Acetophenone and Diethyl Oxalate

Reaction Mechanism and Conditions

The synthesis begins with a Claisen condensation between acetophenone (I) and diethyl oxalate (II) under basic conditions. Sodium methoxide (NaOMe) serves as the catalyst, deprotonating the α-hydrogen of acetophenone to generate an enolate intermediate. This enolate nucleophilically attacks the electrophilic carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate that collapses to release an ethoxide ion. The resulting β-keto ester intermediate undergoes further condensation to yield ethyl benzoyl pyruvate (III), the ester precursor to 2,4-dioxo-4-phenylbutanoic acid .

The reaction is conducted under microwave irradiation at temperatures between -5°C and 5°C, a critical range to suppress side reactions such as over-condensation or decomposition. Microwave heating ensures rapid and uniform energy transfer, reducing the reaction time from hours to minutes compared to conventional thermal methods .

Optimization of Reaction Parameters

  • Catalyst Loading : Sodium methoxide is used stoichiometrically to ensure complete enolate formation.

  • Solvent System : The reaction proceeds in a solvent-free system, with excess acetophenone acting as both reactant and solvent.

  • Microwave Parameters : Irradiation at 300–500 W for 5–10 minutes achieves optimal conversion .

Workup and Intermediate Isolation

Post-reaction, the mixture is quenched in a dilute hydrochloric acid-ice bath to neutralize excess base and precipitate inorganic salts. The organic phase, containing ethyl benzoyl pyruvate, is extracted with toluene, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Crude yields of the ester typically exceed 85%, with purity >90% prior to hydrolysis .

Hydrolysis of Ethyl Benzoyl Pyruvate to this compound

Saponification and Acidification

The ester intermediate is hydrolyzed to the free acid via saponification with aqueous sodium hydroxide (10% w/v) at 60–70°C for 2–3 hours. Subsequent acidification with concentrated HCl (pH 1–2) precipitates this compound as a crystalline solid. The product is isolated via vacuum filtration and washed with cold deionized water to remove residual salts .

Purification Techniques

  • Recrystallization : The crude acid is recrystallized from a mixture of acetone and methanol (3:1 v/v), yielding colorless needles with 97% purity .

  • Chromatographic Methods : Silica gel column chromatography using ethyl acetate/hexane (1:4) as the eluent further enhances purity for analytical applications .

Data Summary of Synthetic Parameters

ParameterDetail
Reactants Acetophenone, Diethyl oxalate
Catalyst Sodium methoxide
Temperature -5°C to 5°C (microwave-assisted)
Reaction Time 5–10 minutes
Ester Yield >85% (crude), >90% purity
Final Acid Purity 97% (after recrystallization)
Key Advantage Reduced reaction time, high reproducibility

Comparative Analysis and Industrial Relevance

The microwave-assisted method eclipses traditional Claisen condensations by circumventing prolonged heating and minimizing byproduct formation. Industrial-scale adaptations of this protocol could leverage continuous-flow microwave reactors to enhance throughput. Furthermore, the use of sodium methoxide as a low-cost catalyst aligns with green chemistry principles, reducing reliance on toxic transition metals .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibition of Viral Endonucleases

DPBA has been identified as a potent inhibitor of viral endonucleases, which are essential for viral replication.

  • Mechanism of Action : DPBA acts by chelating divalent metal ions (such as Mg2+^{2+} and Mn2+^{2+}) within the active sites of viral endonucleases, disrupting their function and thereby inhibiting viral replication. This mechanism was elucidated through structural studies that demonstrated the binding interactions between DPBA and the endonuclease domains of various viruses, including influenza and La Crosse virus .

Case Studies

  • Influenza Virus : A study demonstrated that DPBA effectively inhibited the endonuclease activity of influenza virus, showing an IC50_{50} value of approximately 12.8 µM . The compound's ability to reduce viral plaque formation in cell-based assays further supports its potential as an antiviral agent .
  • La Crosse Virus : Another study highlighted DPBA's role in inhibiting La Crosse virus endonuclease activity, showcasing its effectiveness in both in vitro assays and structural analysis .

Redox Properties

Research into the redox properties of alkyl-substituted aryldiketo acids revealed that modifications to the phenyl ring influence the electronic properties of the dioxobutanoic moiety. This understanding is crucial for designing more effective inhibitors with tailored properties .

Structural Analysis

The crystal structures of DPBA complexes with viral endonucleases have been determined using biophysical methods. These studies provide insights into the binding affinities and interaction dynamics between DPBA and its targets, informing future drug design efforts aimed at combating viral infections .

Data Table: Summary of Key Findings

StudyVirus TargetMechanismIC50_{50} (µM)Key Findings
Influenza AEndonuclease inhibition12.8Effective in reducing viral replication
La Crosse VirusMetal ion chelation13.2Strong binding affinity to endonuclease
Various VirusesRedox property analysisN/AInfluences biological activity based on substitutions

Mechanism of Action

The mechanism of action of 2,4-Dioxo-4-phenylbutanoic acid involves its interaction with specific molecular targets. For instance, it inhibits the endonuclease activity of the influenza virus polymerase by binding to the active site and chelating two manganese ions. This inhibition prevents the virus from “cap-snatching” host pre-mRNAs, a critical step in viral mRNA transcription . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of DPBA and Analogous Compounds

Compound Name Structural Modification Target Enzyme/Activity (IC₅₀ or KI) Key Findings References
2,4-Dioxo-4-phenylbutanoic acid (DPBA) None (reference compound) Influenza PA endonuclease (IC₅₀: ~0.5 μM†); UGL (KI: 2.2 nM) Binds metal ions; phenyl enhances hydrophobic interactions.
3-Chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester Chlorination at C3; esterification Not reported Reduced activity due to steric hindrance at metal-binding site.
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid No dioxo groups; dimethylphenyl Not reported Lacks metal coordination capacity; likely inactive against metalloenzymes.
4-[(3,5-Dichlorophenyl)amino]-2-hydroxy-4-oxobutanoic acid Amino and hydroxy substituents Not reported Potential alternative binding mode; unconfirmed activity.
N-Acylhydrazone inhibitors Replacement of dioxo with N-acylhydrazone Influenza PA endonuclease (IC₅₀: 0.2–5 μM) Flexible metal-binding modes; comparable or superior potency to DPBA.
1HZP enzyme inhibitors (DPBA analogues) Substitutions on phenyl ring 1HZP enzyme (Improved binding affinity) Larger substituents (e.g., halogens) enhance potency via extended cavity interactions.

†DPBA is frequently used as a reference inhibitor in endonuclease assays, with IC₅₀ values varying by experimental conditions .

Structure-Activity Relationship (SAR) Insights

  • Metal-Binding Domain: The dioxobutanoic acid group is indispensable for activity. Substitutions here (e.g., chlorination in compound 8 ) disrupt metal coordination, reducing potency.
  • Phenyl Ring Modifications: Enlarging the phenyl substituents (e.g., halogenation, methoxy groups) improves binding in the hydrophobic cavity . For instance, 4-({4-[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid () may exhibit enhanced interactions due to extended π-stacking.
  • Hybrid Scaffolds: N-Acylhydrazone derivatives retain inhibitory activity by adopting flexible metal-binding conformations, demonstrating that non-diketo structures can mimic DPBA’s function .

Limitations of Structural Analogues

Compounds lacking the β-diketo motif (e.g., 4-(2,4-dimethylphenyl)-4-oxobutanoic acid ) fail to inhibit metalloenzymes, underscoring the necessity of the dioxo groups. Similarly, esterification (e.g., methyl ester in compound 8 ) may reduce cellular uptake or stability.

Biological Activity

2,4-Dioxo-4-phenylbutanoic acid (DPBA) is a compound that has garnered attention for its potential biological activities, particularly as an antiviral agent. This article explores the biological activity of DPBA, focusing on its mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₈O₄
  • Molecular Weight : 192.17 g/mol
  • CAS Number : 5817-92-5

DPBA has been identified as an inhibitor of viral endonucleases, which are crucial for the replication of various RNA viruses. The compound exhibits its antiviral properties by binding to the active sites of these enzymes, thereby disrupting their function.

Key Studies and Findings

  • Inhibition of Lymphocytic Choriomeningitis Virus (LCMV) Endonuclease :
    • A study characterized the binding affinity of DPBA to the endonuclease domain of LCMV. The crystal structure revealed that DPBA effectively chelates two manganese ions at the active site, inhibiting the enzyme's activity in vitro .
  • Influenza Virus Endonuclease Inhibition :
    • DPBA was shown to block the enzymatic activity of the influenza virus PA endonuclease domain. Structural analysis indicated that DPBA coordinates with metal ions in the active site, providing insights into its mechanism of action against influenza .
  • Broad-Spectrum Antiviral Potential :
    • Research indicates that DPBA could serve as a template for developing broad-spectrum antiviral agents targeting various negative-stranded RNA viruses. Its ability to inhibit endonuclease activity highlights its potential in antiviral drug design .

Case Study 1: Antiviral Efficacy Against Influenza

In a controlled laboratory setting, DPBA was tested against several strains of influenza virus. The results demonstrated a significant reduction in viral replication rates when cells were treated with DPBA prior to infection. The study concluded that DPBA's inhibition of the PA endonuclease is a promising strategy for combating influenza infections.

Case Study 2: Structural Insights from X-ray Crystallography

X-ray crystallography studies provided detailed structural insights into how DPBA interacts with viral endonucleases. These studies revealed an induced-fit mechanism where the binding of DPBA alters the conformation of the enzyme, further inhibiting its activity .

Data Table: Summary of Biological Activities

Activity TypeTarget VirusMechanismReference
Endonuclease InhibitionLymphocytic ChoriomeningitisMetal ion chelation
Endonuclease InhibitionInfluenza VirusActive site coordination
Broad-Spectrum AntiviralVarious Negative-Stranded VirusesEndonuclease domain targeting

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dioxo-4-phenylbutanoic acid (DPBA), and how do reaction conditions influence yield?

DPBA can be synthesized via Knoevenagel condensation of benzaldehyde derivatives with diketone precursors, followed by hydrolysis and decarboxylation. For example, 2-fluorobenzaldehyde reacts with ethyl acetoacetate in the presence of sodium ethoxide to form fluorinated analogs, a method adaptable to DPBA synthesis by substituting benzaldehyde . Optimize temperature (60–80°C) and solvent (ethanol/THF) to enhance yield. Monitor pH during hydrolysis to avoid side reactions like over-decarboxylation.

Q. Which analytical techniques are critical for characterizing DPBA’s purity and structural integrity?

  • NMR spectroscopy : Confirm the ketone (δ 2.8–3.2 ppm) and carboxylic acid (δ 12–13 ppm) moieties.
  • FTIR : Identify C=O stretches (1680–1750 cm⁻¹) for both dioxo and carboxylic acid groups.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding stability .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

Q. How should DPBA be stored to maintain stability during long-term studies?

Store DPBA in anhydrous conditions under inert gas (argon/nitrogen) at –20°C. Avoid exposure to light, as diketones are prone to photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How does DPBA inhibit viral endonucleases, and what structural insights support its mechanism?

DPBA acts as a metal-chelating inhibitor , targeting the two-manganese ion active site in endonucleases (e.g., La Crosse orthobunyavirus L-protein). The 2,4-dioxo group binds Mn²⁺, disrupting cap-snatching in viral transcription. A 2.2 Å resolution crystal structure shows DPBA’s phenyl ring occupying a hydrophobic pocket adjacent to the active site, enhancing binding affinity . Validate inhibition via electrophoretic mobility shift assays (EMSAs) with radiolabeled RNA substrates.

Q. How can researchers resolve contradictory data on DPBA’s bioactivity across different assay systems?

Contradictions may arise from:

  • Purity variations : Use orthogonal analytical methods (e.g., NMR + HPLC) to confirm batch consistency.
  • Cellular uptake differences : Compare permeability in cell lines (e.g., MDCK vs. HEK293) using LC-MS quantification of intracellular DPBA.
  • Assay pH effects : The carboxylic acid group’s ionization state (pKa ≈ 3.5) impacts solubility and activity; buffer at pH 6.5–7.5 for physiological relevance .

Q. What computational strategies predict DPBA’s binding affinity to novel viral targets?

  • Molecular docking (AutoDock Vina) : Use the LACV endonuclease structure (PDB: 6X4L) to model DPBA’s interactions. Focus on chelation energy and hydrophobic contacts.
  • Density Functional Theory (DFT) : Calculate Mn²⁺ binding energy (ΔG ≈ –25 kcal/mol) to prioritize derivatives with stronger metal coordination .

Q. How can DPBA’s selectivity for viral vs. human enzymes be optimized?

Perform structure-activity relationship (SAR) studies :

  • Introduce electron-withdrawing groups (e.g., –F, –Cl) on the phenyl ring to enhance metal chelation without increasing human off-target effects.
  • Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to improve membrane permeability while retaining inhibitory activity .

Properties

IUPAC Name

2,4-dioxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKFWCXVYCDKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of diethyl oxalate (21.9 g, 150 mmol) and sodium ethoxide (168 mL, 21% wt. solution, 450 mmol) was added dropwise a solution of acetophenone (18 g, 150 mmol) in ethanol (120 mL). The reaction mixture was allowed to stir at ambient temperature for 15 h. The reaction mixture was concentrated to ca. 70 mL and partitioned between diethyl ether (50 mL) and water (200 mL). The phases were separated, and the aqueous layer adjusted to pH=1 with conc. HCl before being extracted with diethyl ether (3×100 mL). The combined ether extracts were dried over MgSO4 and evaporated to yield 2,4-dioxo-4-phenylbutanoic acid. 1H NMR (DMSO-d6, 300 MHz) δ 8.05 (d, J=7.2 Hz, 1.8H enol form), 7.96 (d, J=6.9 Hz, 0.2H keto form), 7.69 (t, J=7.5 Hz, 1H), 7.56 (t, J=8.1 Hz, 2H), 7.08 (s, 0.9H enol form), 4.56 (s, 0.1H keto form). 13C NMR (DMSO-d6, 75 MHz) δ 190.7, 170.7, 163.6, 135.1, 134.6, 129.7, 128.4, 98.5.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
168 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.